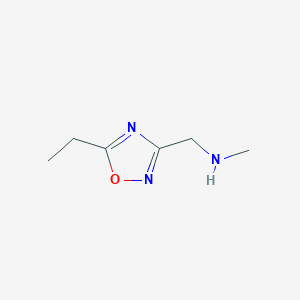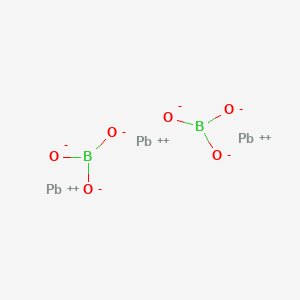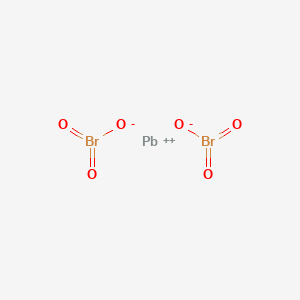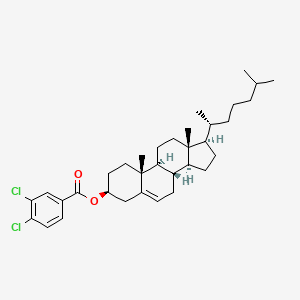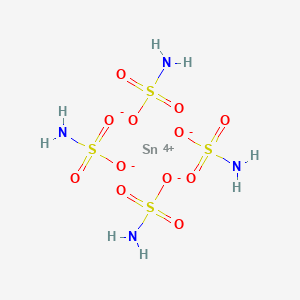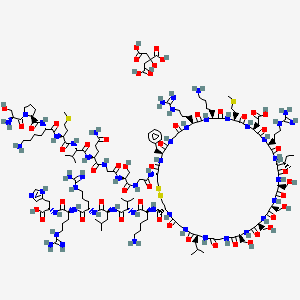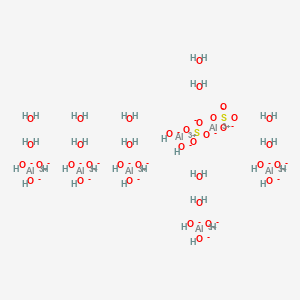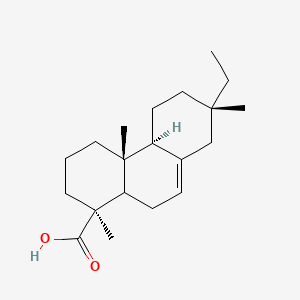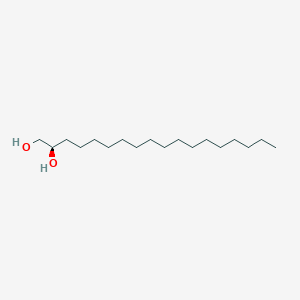
(R)-(+)-1,2-Octadecanediol
Overview
Description
(R)-(+)-1,2-Octadecanediol is a chiral alcohol that has been widely used in scientific research due to its unique chemical properties. This compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology.
Scientific Research Applications
(R)-(+)-1,2-Octadecanediol has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, it has been used as a surfactant and emulsifier. In biotechnology, it has been used as a chiral building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (R)-(+)-1,2-Octadecanediol is not fully understood. However, it has been suggested that its biological activity may be due to its ability to interact with cell membranes and modulate membrane fluidity. It has also been proposed that it may act as an inhibitor of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
(R)-(+)-1,2-Octadecanediol has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to modulate the activity of certain enzymes and ion channels.
Advantages and Limitations for Lab Experiments
One of the major advantages of (R)-(+)-1,2-Octadecanediol is its chiral purity, which makes it a useful building block for the synthesis of biologically active molecules. It is also relatively easy to synthesize and has a low toxicity profile. However, its hydrophobic nature can make it difficult to work with in aqueous solutions, and its biological activity may be affected by factors such as pH and temperature.
Future Directions
There are several future directions for the study of (R)-(+)-1,2-Octadecanediol. One area of research could be the development of new synthetic methods for the production of this compound. Another area of research could be the investigation of its potential applications in drug delivery and nanotechnology. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify new biological targets for this compound.
Conclusion:
(R)-(+)-1,2-Octadecanediol is a chiral alcohol that has been extensively studied for its potential applications in various fields. Its unique chemical properties make it a useful building block for the synthesis of biologically active molecules, and its biological activity has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. While there are still many unanswered questions regarding its mechanism of action and potential applications, the future looks promising for this versatile compound.
properties
IUPAC Name |
(2R)-octadecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMHGPDZOVVND-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719317 | |
| Record name | (2R)-Octadecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Octadecanediol | |
CAS RN |
61468-71-1 | |
| Record name | (2R)-Octadecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



